

Application Notes: The Role of Tween 85 in Vaccine Adjuvant Formulations

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Compound of Interest		
Compound Name:	Tween 85	
Cat. No.:	B12389358	Get Quote

Introduction

The development of modern vaccines, particularly subunit, recombinant, and inactivated vaccines, often requires the inclusion of adjuvants to enhance the immune response to the target antigen.[1][2] Oil-in-water (o/w) emulsions are a prominent class of adjuvants known for their safety and efficacy in boosting both humoral and cellular immunity.[3][4] Within these formulations, surfactants play a critical role in creating and maintaining the stability of the emulsion. **Tween 85** (Polysorbate 85 or sorbitan trioleate) is a non-ionic surfactant and a key component in licensed adjuvants like MF59, where it works in conjunction with squalene (the oil phase) and often another surfactant, Tween 80 (polysorbate 80).[3][5][6] These application notes provide a detailed overview of the function, mechanism of action, and relevant experimental protocols for utilizing **Tween 85** in vaccine adjuvant research.

Physicochemical Properties and Function

Tween 85 is an ethoxylated sorbitan triester derived from oleic acid.[7] Its primary function in an o/w emulsion is to act as an emulsifier.[7] In combination with a low Hydrophilic-Lipophilic Balance (HLB) surfactant like Span 85, and a higher HLB surfactant like Tween 80, it effectively reduces the interfacial tension between the oil (squalene) and water phases. This allows for the formation of fine, stable oil droplets, typically in the range of 100-200 nm in diameter, which is crucial for the adjuvant's function.[2][8] The resulting stable emulsion serves as a delivery system for the antigen, enhancing its presentation to the immune system.[4]

Table 1: Example Composition of a Squalene-Based O/W Adjuvant (MF59-like)



Component	Chemical Name	Function	Typical Concentration (w/v)	Reference
Squalene	Squalene	Oil Phase	~4-5%	[6][9]
Tween 85	Sorbitan trioleate	Surfactant	~0.5%	[3][6]
Tween 80	Polysorbate 80	Surfactant	~0.5%	[3][6]
Buffer	Sodium Citrate	Aqueous Phase	10 mM, pH 6.5	[10][11]

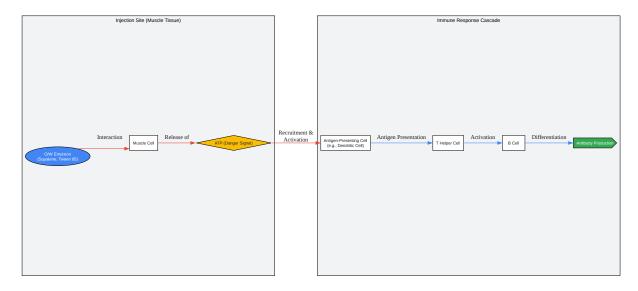
Mechanism of Action

The role of **Tween 85** extends beyond simple emulsion stabilization. The surfactant components of squalene-based emulsions have been identified as key initiators of the innate immune response.

- Induction of "Danger Signals": Upon intramuscular injection, the surfactants in the emulsion, specifically Tween 80 and Span 85 (a related sorbitan ester to Tween 85), interact with host cell membranes.[12] This interaction leads to the release of endogenous "danger signals," such as adenosine triphosphate (ATP), from muscle cells.[6][12]
- Immune Cell Recruitment: The released ATP acts as a Damage-Associated Molecular Pattern (DAMP). This signal creates a local inflammatory environment, recruiting innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to the injection site.[3][12]
- Enhanced Antigen Presentation: The recruited APCs are then more likely to uptake the coadministered vaccine antigen. This leads to enhanced antigen processing and presentation
 to T cells, ultimately resulting in a more robust and long-lasting adaptive immune response,
 including potent CD4+ T cell activation and strong antibody production.[3][13]







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Caption: Immunological cascade initiated by **Tween 85**-containing adjuvants.



Experimental Protocols Protocol 1: Preparation of a Squalene-Based O/W Emulsion Adjuvant

This protocol describes the preparation of a stable o/w emulsion using a high-pressure homogenization method, similar to that used for adjuvants like MF59.

Materials:

- Squalene
- Tween 85 (Sorbitan trioleate)
- Tween 80 (Polysorbate 80)
- 10 mM Sodium Citrate buffer, pH 6.5
- High-pressure homogenizer (e.g., Microfluidizer)
- Sterile, depyrogenated glassware

Procedure:

- Prepare the Oil Phase: In a sterile glass vessel, combine squalene, **Tween 85**, and Tween 80 at the desired ratios (e.g., for a 5% squalene, 0.5% **Tween 85**, 0.5% Tween 80 final formulation). Mix thoroughly until homogenous.
- Prepare the Aqueous Phase: Use sterile 10 mM Sodium Citrate buffer.
- Create a Pre-Emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a high-shear mixer. Mix for 5-10 minutes until a coarse, milky-white pre-emulsion is formed.
- High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at pressures between 10,000 and 20,000 PSI.

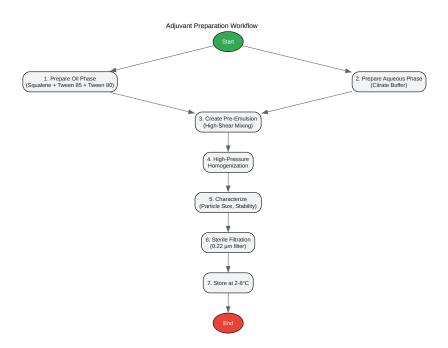






- Recirculate: Recirculate the emulsion through the homogenizer for 3-5 passes or until the
 desired particle size distribution is achieved. Maintain the temperature of the system using a
 cooling coil to prevent overheating.
- Sterile Filtration: Filter the final emulsion through a 0.22 μm sterile filter into a sterile, depyrogenated container.
- Storage: Store the final adjuvant emulsion at 2-8°C. Do not freeze, as this can break the emulsion.[6]





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Caption: Workflow for preparing a squalene-based o/w emulsion adjuvant.



Protocol 2: Physicochemical Characterization of the Emulsion

Objective: To ensure the adjuvant meets quality specifications for particle size and stability.

A. Particle Size Analysis:

- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Dilute a small sample of the emulsion in the original buffer (e.g., 1:100) to avoid multiple scattering effects.
 - Transfer the diluted sample to a clean cuvette.
 - Measure the particle size distribution using a DLS instrument.
 - Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse and homogenous population of droplets.

B. Stability Assessment:

- Method: Monitor particle size over time at various temperatures (e.g., 4°C, 25°C, 37°C).
- Procedure:
 - Aliquot the adjuvant into separate sterile vials.
 - Store the vials at the designated temperatures.
 - At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each temperature condition.
 - Allow the sample to return to room temperature.
 - Analyze the particle size using DLS as described above.



Significant changes in Z-average diameter or PDI indicate instability.

Table 2: Typical Physicochemical Properties of O/W Adjuvants

Adjuvant	Key Components	Average Particle Size	Reference
MF59	Squalene, Tween 80, Span 85	~165 nm	[6][10]
AS03	Squalene, Tween 80, α-tocopherol	~155 nm	[6]
AddaVax	Squalene, Tween 80, Span 85	~165 nm	[11]

Protocol 3: In Vitro ATP Release Assay

Objective: To quantify the bioactivity of the adjuvant by measuring its ability to induce ATP release from cultured cells.

Materials:

- Murine muscle cell line (e.g., C2C12)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Adjuvant emulsion and individual components (Tween 85, Squalene) as controls
- ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
- 96-well white, opaque plates for luminescence reading
- Luminometer

Procedure:

• Cell Seeding: Seed C2C12 cells into a 96-well white plate at a density of 2 x 10⁴ cells/well and culture overnight to allow for adherence.



- Preparation of Stimulants: Prepare serial dilutions of the full adjuvant, as well as the individual components (Tween 85, squalene), in serum-free culture medium. Include a medium-only negative control.
- Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared stimulant dilutions.
- Incubation: Incubate the plate at 37°C for 30 minutes.[12]
- ATP Measurement:
 - Add the ATP assay reagent (luciferase/luciferin) to each well according to the manufacturer's instructions.
 - Immediately measure the luminescence using a plate-reading luminometer.
- Data Analysis: Quantify the amount of released ATP by comparing the relative light units (RLU) of the test samples to an ATP standard curve. Results should show a significant increase in ATP release from cells treated with the complete adjuvant and the surfactant components compared to the squalene-only or medium-only controls.[12]

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